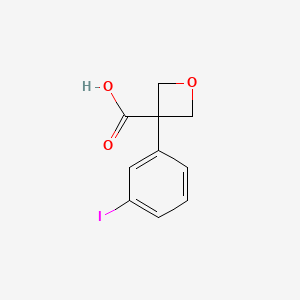

3-(3-Iodophenyl)oxetane-3-carboxylic acid

Description

Properties

IUPAC Name |

3-(3-iodophenyl)oxetane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IO3/c11-8-3-1-2-7(4-8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGNJKVAYGJCMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC(=CC=C2)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-Iodophenyl)oxetane-3-carboxylic acid is a synthetic organic compound characterized by its unique oxetane structure, which includes a four-membered cyclic ether and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications as a precursor for developing new pharmaceuticals.

- Molecular Formula : C10H9IO3

- Molecular Weight : 292.08 g/mol

- Structure : Contains an iodophenyl substituent that enhances its electrophilic properties, making it a valuable intermediate in various chemical reactions.

Biological Activity Overview

The biological activity of 3-(3-Iodophenyl)oxetane-3-carboxylic acid is primarily linked to its structural features, which allow it to interact with biological targets effectively. The presence of the iodine atom in the aromatic ring is significant for its electrophilic reactivity, which can influence its interactions with biomolecules.

Potential Applications

- Pharmaceutical Development : Due to its unique structure, this compound may serve as a precursor for synthesizing novel therapeutic agents.

- Antibacterial and Antiproliferative Properties : Preliminary studies suggest that derivatives of oxetane compounds exhibit antibacterial and antiproliferative activities, indicating potential uses in treating infections and cancer .

Comparative Analysis with Related Compounds

To understand the uniqueness of 3-(3-Iodophenyl)oxetane-3-carboxylic acid, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 3-(4-Bromophenyl)oxetane-3-carboxylic acid | Oxetane derivative | Bromine substituent may influence reactivity |

| 2-(4-Iodophenyl)-2-methylpropanoic acid | Carboxylic acid | Different core structure but similar reactivity |

| 4-(Trifluoromethyl)phenyl oxetane | Oxetane derivative | Fluorinated group enhances lipophilicity |

The iodophenyl substitution pattern in 3-(3-Iodophenyl)oxetane-3-carboxylic acid may confer distinct electronic properties compared to other halogenated or substituted oxetanes, leading to diverse reactivity patterns and potential applications in medicinal chemistry.

Study on Antibacterial Activity

A study evaluated the antibacterial properties of various oxetane derivatives, including 3-(3-Iodophenyl)oxetane-3-carboxylic acid. The results indicated that certain derivatives exhibited significant inhibition against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis due to the electrophilic nature of the iodophenyl group .

Anticancer Activity Assessment

Another research effort focused on the antiproliferative effects of oxetane derivatives on cancer cell lines. The findings revealed that compounds containing the oxetane ring could inhibit cell proliferation by inducing apoptosis. The specific role of the carboxylic acid moiety was highlighted as crucial for enhancing solubility and bioavailability, thereby improving therapeutic efficacy .

Comparison with Similar Compounds

Substituent Position Variations

- 3-(4-Iodophenyl)oxetane-3-carboxylic acid (CAS: 1416323-19-7):

Halogen-Substituted Analogs

Key Insights :

Electron-Donating and Withdrawing Groups

- Molecular weight: 208.21 g/mol; lower lipophilicity compared to iodine derivatives.

- 3-(4-Nitrophenyl)oxetane-3-carboxylic acid (CAS: 1393544-71-2): Nitro (-NO₂) is strongly electron-withdrawing, lowering the carboxylic acid’s pKa (increased acidity) and enhancing reactivity in electrophilic substitutions .

Physicochemical and Pharmacological Properties

Physicochemical Comparison

| Property | 3-(3-Iodophenyl) | 3-(3-Fluorophenyl) | 3-(4-Bromophenyl) |

|---|---|---|---|

| Molecular Weight | 304.08 | 196.18 | 257.08 |

| Predicted Density (g/cm³) | N/A | 1.294 | N/A |

| Boiling Point (°C) | N/A | 394.2 | N/A |

| Solubility | Low (high MW) | Moderate | Low |

Preparation Methods

Reaction Conditions and Catalysts

- Starting Material: 3-(3-iodophenyl)-3-hydroxymethyloxetane (or analogous 3-hydroxymethyl-oxetane derivatives).

- Oxidant: Oxygen or air.

- Medium: Aqueous alkaline solution.

- Catalyst: Palladium and/or platinum catalysts, sometimes with activators.

- Temperature: Between 0 °C and the boiling point of the reaction mixture.

- Post-reaction: Acidification to isolate the free carboxylic acid.

Advantages

- High yield and excellent purity of the oxetane-3-carboxylic acid products.

- Avoids the need for distillative purification, which is beneficial due to the thermal lability and polymerization tendency of oxetane carboxylic acids.

- Uses readily available and inexpensive raw materials and oxidants.

- Amenable to scale-up for industrial applications.

Reaction Scheme Overview

| Step | Description |

|---|---|

| 1. Starting material | 3-(3-iodophenyl)-3-hydroxymethyloxetane |

| 2. Oxidation | Catalytic oxidation with O2 in alkaline aqueous medium on Pd/Pt catalyst |

| 3. Acidification | Acidify to obtain 3-(3-iodophenyl)oxetane-3-carboxylic acid |

This method is referenced in patents EP0247485B1 and US4824975A, which describe the preparation of oxetane-3-carboxylic acids with various substituents, including aryl groups such as iodophenyl.

Alternative Synthetic Routes and Functional Group Transformations

Starting from Oxetan-3-one

- Oxetan-3-one is a versatile starting compound available on a kilogram scale.

- Functionalization at the 3-position can be achieved via nucleophilic substitution, oxidation, or other transformations.

- Introduction of the 3-iodophenyl group can be performed through appropriate nucleophilic aromatic substitution or coupling reactions on the oxetane ring or its derivatives.

Halogenation and Subsequent Functionalization

- Iodocyclization reactions have been successfully employed to introduce iodine atoms into oxetane derivatives, demonstrating tolerance of the oxetane ring to such conditions.

- Fluoroiodination and other halogenation methods can be adapted for introducing iodine substituents at the 3-position, followed by oxidation to the carboxylic acid.

Hydrolysis and Oxidation Steps

- Hydrolysis of ester intermediates or nitrile precursors derived from oxetane building blocks can yield the carboxylic acid.

- Oxidation of alcohol intermediates to carboxylic acids can be achieved using alkaline KMnO4 or PCC (pyridinium chlorochromate).

Research Findings and Optimization

- Extensive research shows that oxetane rings are more stable under various reaction conditions than previously assumed, allowing a broader range of synthetic transformations.

- Optimization of reaction conditions such as temperature, catalyst choice, and reaction time is critical to maximize yield and minimize side reactions like ring-opening or polymerization.

- The catalytic oxidation method is preferred for its simplicity, scalability, and high selectivity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|---|

| Catalytic oxidation of 3-hydroxymethyl-oxetane | 3-(3-iodophenyl)-3-hydroxymethyloxetane | Pd/Pt catalyst, O2, alkaline medium | 0 °C to boiling point, aqueous alkaline | High yield, excellent purity | Avoids distillation, scalable industrial method |

| Iodocyclization and halogenation | Oxetane derivatives | Iodine reagents, halogenation conditions | Mild, oxetane-tolerant | Moderate to high | Enables introduction of iodine substituent |

| Hydrolysis and oxidation | Ester or nitrile oxetane intermediates | KMnO4, PCC | Alkaline or acidic medium | Moderate yield | Converts intermediates to carboxylic acid |

| Nucleophilic substitution on oxetan-3-one | Oxetan-3-one | Various nucleophiles | Controlled temperature and solvent | Variable | Versatile for functional group introduction |

Q & A

Q. Basic Safety Guidelines

- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use respiratory protection (N95/P2 masks) during powder handling.

- Storage : Store at 2–8°C in amber glass vials to prevent photodegradation.

- Spill Management : Neutralize spills with sodium bicarbonate and collect via vacuum filtration. Avoid aqueous drainage due to environmental toxicity .

What spectroscopic techniques are most effective for structural confirmation of 3-(3-Iodophenyl)oxetane-3-carboxylic acid?

Q. Advanced Characterization

- NMR :

- ¹H NMR : Oxetane ring protons appear as doublets at δ 4.5–5.5 ppm. The carboxylic acid proton resonates at δ ~12 ppm (broad).

- ¹³C NMR : The oxetane quaternary carbon is observed at δ 85–90 ppm; the COOH carbon at δ 170–175 ppm.

- IR : Strong C=O stretch at 1680–1720 cm⁻¹.

- HRMS : Expected [M+H]⁺ at m/z 318.1 (C₁₀H₈IO₃⁺) .

How can the stereochemical outcome of nucleophilic substitutions on oxetane derivatives be controlled?

Q. Advanced Reaction Design

- Chiral Catalysts : Use (R)-BINOL-derived phosphoric acids to induce enantioselectivity (>80% ee).

- Solvent Effects : Polar aprotic solvents (e.g., THF) favor SN2 mechanisms, retaining configuration. Non-polar solvents (toluene) may promote racemization.

- Low-Temperature Kinetics : Conduct reactions at –40°C to minimize epimerization .

What strategies are recommended for evaluating the biological activity of iodophenyl-oxetane derivatives?

Q. Advanced Application Design

- Antimicrobial Screening : Test against S. aureus (ATCC 29213) and C. albicans (ATCC 90028) via broth microdilution (MIC assays).

- Structural Modifications : Convert the carboxylic acid to methyl esters or amides to enhance bioavailability. Compare with 3-(3-chlorophenyl) analogs for SAR studies .

How should researchers optimize purification of 3-(3-Iodophenyl)oxetane-3-carboxylic acid from reaction mixtures?

Q. Advanced Chromatography

- Reverse-Phase HPLC : Use a C18 column with 0.1% TFA in H₂O/CH₃CN (gradient: 20% → 80% CH₃CN over 20 min).

- Recrystallization : Dissolve crude product in hot ethanol (60°C) and cool to –20°C for crystal formation. Purity >99% is achievable .

What are the key stability challenges for 3-(3-Iodophenyl)oxetane-3-carboxylic acid under varying pH conditions?

Q. Advanced Stability Studies

- Acidic Conditions (pH <3) : Rapid decarboxylation occurs. Stabilize with lyophilization.

- Basic Conditions (pH >9) : Oxetane ring opening is observed. Use phosphate buffers (pH 6–8) for aqueous studies.

- Light Sensitivity : Degrades via C-I bond cleavage under UV light. Store in dark vials .

How can computational methods aid in predicting the reactivity of iodophenyl-oxetane derivatives?

Q. Advanced Modeling

- DFT Calculations : Optimize transition states (B3LYP/6-31G*) to predict regioselectivity in electrophilic substitutions.

- Molecular Docking : Simulate binding to cyclooxygenase-2 (COX-2) for anti-inflammatory potential. Compare with docking scores of profen analogs .

What analytical techniques are suitable for quantifying trace impurities in 3-(3-Iodophenyl)oxetane-3-carboxylic acid batches?

Q. Advanced Quality Control

- UPLC-MS/MS : Detect ppm-level impurities (e.g., deiodinated byproducts) using a BEH C18 column (2.1 × 50 mm, 1.7 µm).

- ICP-OES : Measure residual iodine content (<0.1% w/w) to confirm synthetic efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.